

N-(Biotin-PEG4)-N-bis(PEG4-Boc) molecular weight and formula

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Compound of Interest

Compound Name: N-(Biotin-PEG4)-N-bis(PEG4-Boc)

Cat. No.: B15576082

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In-Depth Technical Guide: N-(Biotin-PEG4)-N-bis(PEG4-Boc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional, polyethylene glycol (PEG)-based linker molecule integral to the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This molecule features a biotin moiety, two Boc-protected amine groups, and a central tertiary amine, all connected by hydrophilic PEG4 linkers. The biotin group can serve as a versatile handle for purification or detection, while the Boc-protected amines provide latent reactive sites for conjugation to ligands for a target protein of interest (POI) and an E3 ubiquitin ligase. The PEG linkers enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

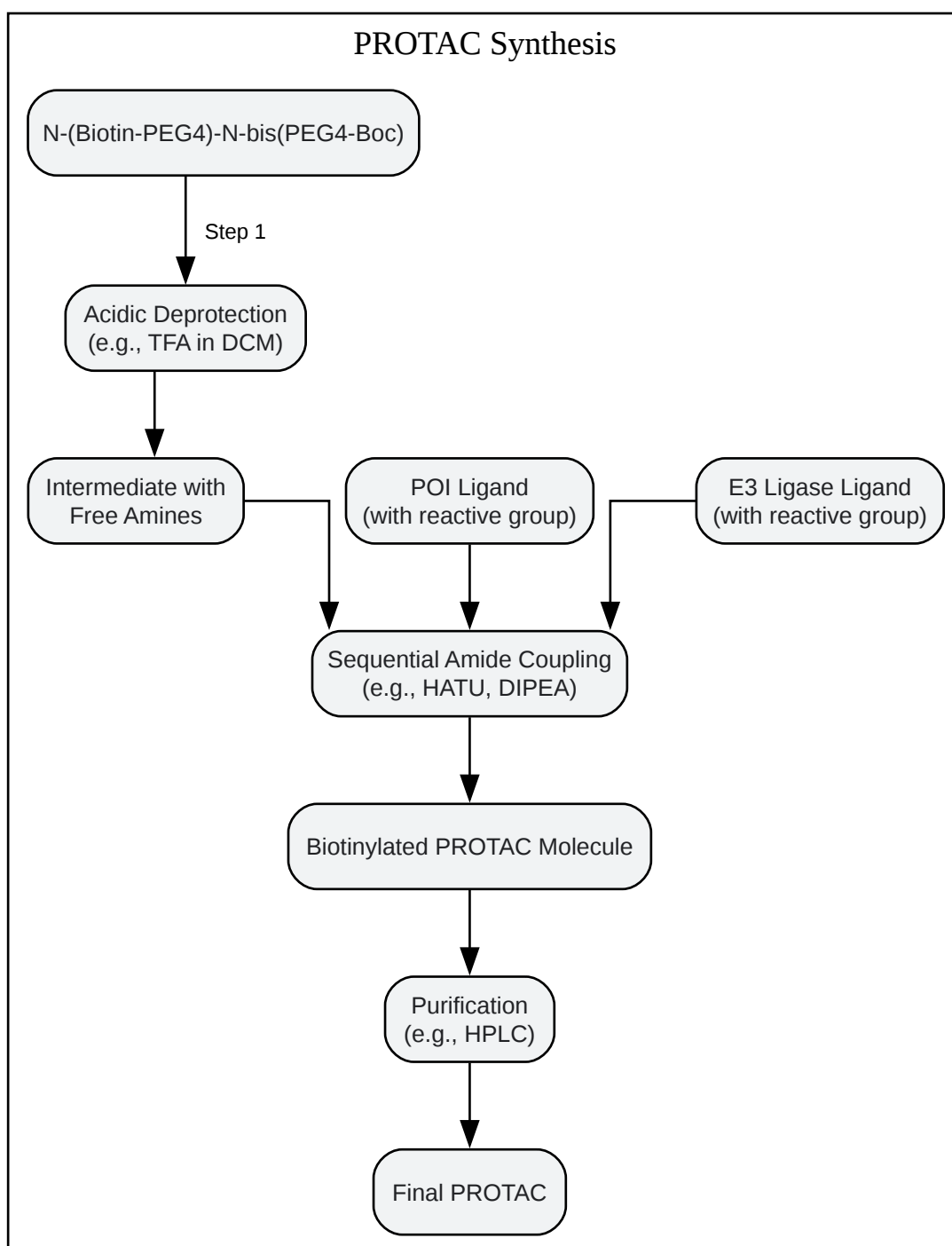
Core Molecular Data

The fundamental properties of **N-(Biotin-PEG4)-N-bis(PEG4-Boc)** are summarized in the table below. These values are critical for experimental design, including stoichiometric calculations for synthesis and preparation of solutions for in vitro and in vivo studies.

Property	Value
Chemical Formula	C ₅₀ H ₉₄ N ₄ O ₁₈ S
Molecular Weight	1071.37 g/mol [1]
CAS Number	2112730-79-5 [1]
Purity	Typically ≥98% [2]
Appearance	White to off-white solid
Solubility	Soluble in DMSO, DMF
Storage (Powder)	-20°C for up to 3 years [2]
Storage (in Solvent)	-80°C for up to 2 years [2]

Role in PROTAC Synthesis

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a key building block in the modular synthesis of PROTACs. The general workflow for its use involves the sequential deprotection of the Boc groups and subsequent conjugation to the respective ligands.



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Caption: Workflow for the synthesis of a biotinylated PROTAC using **N-(Biotin-PEG4)-N-bis(PEG4-Boc)**.

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using **N-(Biotin-PEG4)-N-bis(PEG4-Boc)** and the subsequent evaluation of its ability to induce protein degradation.

Protocol 1: Solid-Phase PROTAC Synthesis

This protocol outlines a solid-phase approach, which can simplify purification.

- Immobilization of the First Ligand:
 - Swell an appropriate resin (e.g., aminomethylated polystyrene) in a suitable solvent like dimethylformamide (DMF).
 - Activate the carboxylic acid group of the first ligand (either the POI or E3 ligase ligand) using a coupling agent such as HATU in the presence of a base like DIPEA.
 - Add the activated ligand to the resin and allow it to react to form a stable amide bond.
 - Wash the resin extensively to remove any unreacted reagents.
- Linker Coupling:
 - Deprotect one of the Boc groups on **N-(Biotin-PEG4)-N-bis(PEG4-Boc)** under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
 - Couple the now free amine of the linker to a carboxylic acid on the immobilized ligand using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).
 - Wash the resin to remove excess linker and reagents.
- Second Ligand Coupling:
 - Deprotect the second Boc group on the linker.
 - Couple the second ligand (with a carboxylic acid) to the newly exposed amine on the linker under similar coupling conditions.
 - Wash the resin thoroughly.

- Cleavage and Purification:
 - Cleave the completed PROTAC from the solid support using a strong acid cocktail (e.g., a mixture of TFA, water, and triisopropylsilane).
 - Precipitate the crude PROTAC in cold diethyl ether.
 - Purify the final PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation

This protocol describes how to assess the efficacy of the synthesized PROTAC in a cellular context using Western blotting.

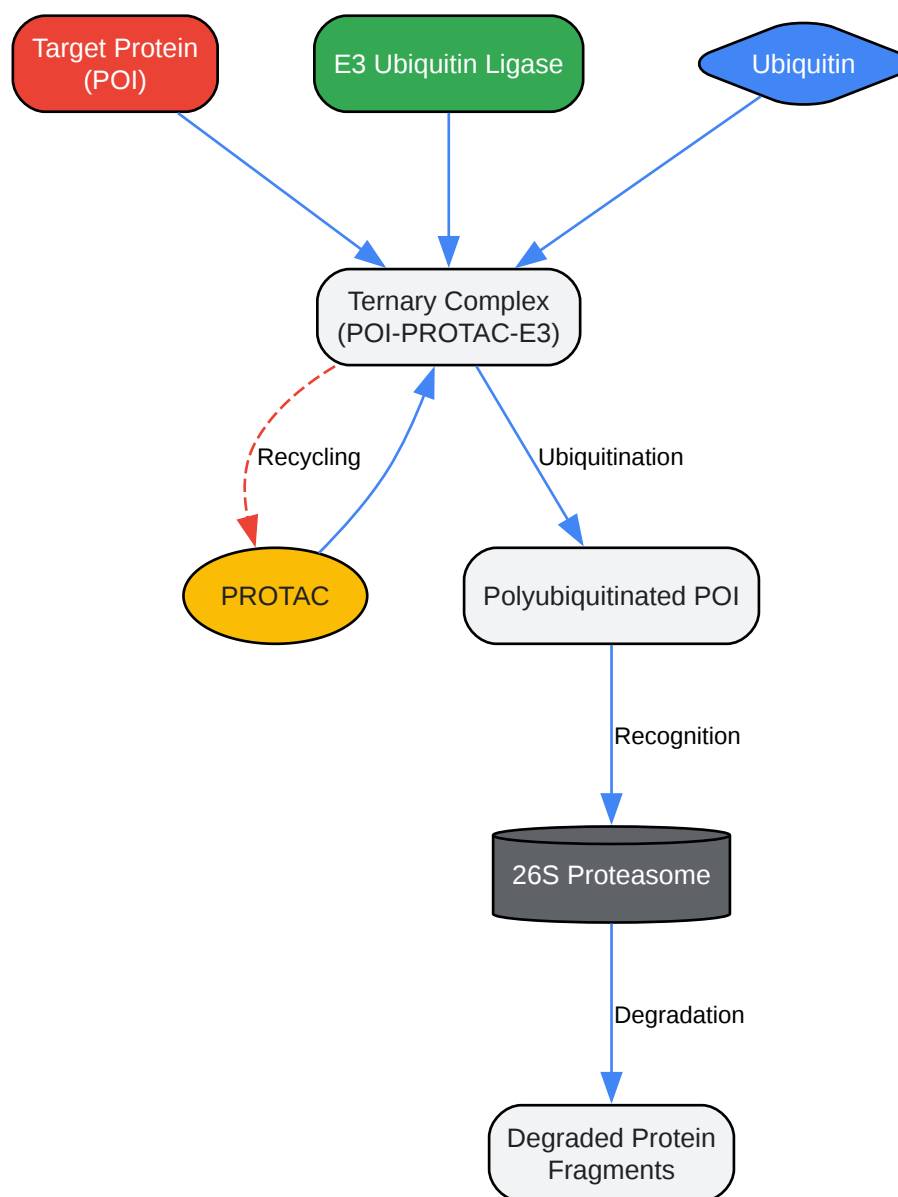
- Cell Culture and Treatment:
 - Culture a cell line that endogenously expresses the target protein of interest to an appropriate confluency.
 - Treat the cells with varying concentrations of the synthesized PROTAC (e.g., a dose-response from 1 nM to 10 μ M) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis and Protein Quantification:
 - After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

- Western Blotting:
 - Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
 - Separate the proteins by molecular weight on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β -actin) to ensure equal protein loading.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities for the target protein and the loading control.
 - Normalize the target protein signal to the loading control signal for each sample.
 - Compare the normalized protein levels in the PROTAC-treated samples to the vehicle control to determine the extent of protein degradation.

PROTAC Mechanism of Action

The synthesized PROTAC molecule acts as a bridge to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not

degraded in this process and can catalytically induce the degradation of multiple target protein molecules.



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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

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References

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